Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]-, also known as 3-methyl-4-[4-[(trifluoromethyl)thio]phenoxy]benzenamine, is a chemical compound with the CAS Number 94155-78-9. This compound is characterized by its unique structure, which includes a trifluoromethylthio group, contributing to its chemical properties and potential applications. The molecular formula of this compound is and it has a molecular weight of approximately 299.31 g/mol .
Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- falls under the category of organic compounds, specifically within the subclass of aromatic amines. Aromatic amines are characterized by the presence of an amine group attached to an aromatic ring, which influences their reactivity and interactions with other chemicals. This compound is relevant in various chemical syntheses and applications, particularly in pharmaceutical chemistry .
The synthesis of benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- can be achieved through several methods:
These methods highlight the versatility of benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- as a key intermediate in organic synthesis.
The molecular structure of benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- consists of:
The structural representation can be summarized as follows:
This structure contributes to its chemical reactivity and interactions with biological systems .
Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- participates in various chemical reactions:
These reactions are essential for its application in synthesizing more complex molecules, particularly in pharmaceutical chemistry .
The mechanism of action for benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- primarily involves its role as an intermediate in various synthetic pathways. When utilized in drug synthesis, it often acts as a nucleophile due to the electron-donating properties of the amine group. This allows it to participate effectively in electrophilic aromatic substitution reactions, facilitating the formation of more complex structures essential for therapeutic agents .
Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- exhibits several notable physical and chemical properties:
While specific data on melting point or boiling point are not readily available, its density and solubility characteristics would typically align with those observed in similar aromatic amines.
These properties influence its behavior in chemical reactions and its stability under various conditions .
Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- has significant applications in scientific research and industry:
Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- (CAS 94155-78-9) represents a structurally sophisticated aniline derivative that has emerged as a compound of significant interest in advanced synthetic organic chemistry and pharmaceutical development. Characterized by the molecular formula C₁₄H₁₂F₃NOS and a molecular weight of 299.31 g/mol, this compound integrates two distinct functional groups—an electron-donating amino group and the highly electron-withdrawing trifluoromethylthio (-SCF₃) moiety—positioned ortho and para to each other on the benzene ring, respectively [3] [5]. This juxtaposition creates a unique electronic environment that profoundly influences both its reactivity and physicochemical properties. The compound typically presents as a solid under standard conditions, requiring storage under inert atmospheres and protection from light to maintain stability [5]. Its SMILES notation (NC₁=CC=C(OC₂=CC=C(SC(F)(F)F)C=C₂)C(C)=C1) precisely encodes the molecular architecture where the methyl group occupies the meta position relative to the amine and the ortho position relative to the phenoxy bridge, which in turn connects to the (trifluoromethyl)thio-substituted phenyl ring [5]. This structural complexity underpins its versatility as a synthetic intermediate, particularly in the construction of pharmacologically active molecules where the -SCF₃ group imparts enhanced bioavailability and metabolic stability.
Table 1: Fundamental Chemical Identification of Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]-
| Property | Value |
|---|---|
| CAS Registry Number | 94155-78-9 |
| Systematic Name | 3-Methyl-4-[4-[(trifluoromethyl)thio]phenoxy]benzenamine |
| Molecular Formula | C₁₄H₁₂F₃NOS |
| Molecular Weight | 299.31 g/mol |
| SMILES | NC₁=CC=C(OC₂=CC=C(SC(F)(F)F)C=C₂)C(C)=C1 |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |
The historical development of benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- is intrinsically linked to advancements in organofluorine chemistry and the strategic incorporation of sulfur-containing functional groups into aromatic systems. While not as extensively documented as simpler trifluoromethylated anilines (e.g., 3-(trifluoromethyl)aniline, CAS 98-16-8), its emergence can be traced to the growing pharmaceutical interest in the trifluoromethylthio group as a superior bioisostere for conventional halogen atoms or methyl groups [1] [6]. The compound likely originated from specialized synthetic campaigns focused on developing kinase inhibitors and antiproliferative agents where the -SCF₃ group's high lipophilicity (Hansch π parameter ≈ 1.44) and strong electron-withdrawing nature (σₘ ≈ 0.40) are strategically leveraged [1]. Synthetic routes to this compound typically employ multi-step sequences beginning with nucleophilic aromatic substitution (SNAr) reactions or Ullmann-type condensations, where 4-[(trifluoromethyl)thio]phenol reacts with activated fluoronitrobenzenes followed by reduction of the nitro group. Alternative approaches involve the direct introduction of the -SCF₃ group onto preformed diphenyl ether scaffolds using reagents like AgSCF₃ or CuSCF₃ under catalytic conditions. The compound's structural complexity—combining the acidifying effect of the -SCF₃ group with the directing effects of the amine and ether functionalities—renders it particularly valuable for constructing molecular architectures inaccessible through simpler aniline derivatives. Its role has expanded significantly with the broader adoption of the trifluoromethylthio group in medicinal chemistry, evolving from a chemical curiosity to a strategic building block in complex molecule synthesis.
The trifluoromethylthio (-SCF₃) functionality represents one of the most privileged substituents in contemporary bioactive molecule design due to its unparalleled combination of high lipophilicity, significant electron-withdrawing character, and metabolic stability. These properties collectively enhance drug-membrane interactions and optimize pharmacokinetic profiles. With a Hansch hydrophobicity parameter (π) of 1.44, -SCF₃ is among the most lipophilic substituents used in medicinal chemistry, significantly exceeding the lipophilicity of -CF₃ (π ≈ 0.88) or -Cl (π ≈ 0.71) [1]. This extreme lipophilicity facilitates improved cell membrane permeation, a critical factor for orally bioavailable therapeutics targeting intracellular enzymes or receptors. Simultaneously, its strong electron-withdrawing nature (Hammett σₘ = 0.40) modulates the pKa of adjacent functional groups, particularly anilines, thereby influencing hydrogen-bonding capacity and binding affinity to biological targets [6]. Crucially, the carbon-sulfur bond in -SCF₃ exhibits exceptional stability toward metabolic degradation, unlike methylthio (-SCH₃) groups that readily undergo cytochrome P450-mediated oxidation. This metabolic inertness translates directly to enhanced in vivo half-lives for drug candidates incorporating this moiety.
Table 2: Physicochemical Properties of Bioisosteric Groups Relevant to Pharmaceutical Design
| Substituent | Hansch π (Lipophilicity) | Hammett σₘ (Electronic Effect) | Metabolic Stability |
|---|---|---|---|
| -SCF₃ | 1.44 | 0.40 | High |
| -CF₃ | 0.88 | 0.43 | High |
| -SCH₃ | 0.61 | 0.15 | Low (Rapid oxidation) |
| -Cl | 0.71 | 0.37 | Moderate |
| -OCF₃ | 1.04 | 0.35 | High |
The strategic incorporation of the -SCF₃ group into benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- creates a molecular platform where the electronic effects dramatically influence the electron density of the aniline nitrogen. Nuclear magnetic resonance (NMR) studies reveal significant de-shielding of aromatic protons ortho to the -SCF₃ group, while the amine proton resonance shifts downfield compared to unsubstituted anilines, indicating reduced electron density at nitrogen [6]. This electronic modulation enhances the compound's utility in electrophilic reactions such as diazotization or acylation, which are fundamental steps in constructing complex heterocyclic scaffolds. The steric profile of the -SCF₃ group (estimated cone angle ≈ 55°) also contributes to conformational preferences in derived molecules, potentially enabling selective interactions with hydrophobic enzyme pockets. These properties collectively explain the prominence of -SCF₃-containing intermediates in developing kinase inhibitors, G-protein-coupled receptor modulators, and antimicrobial agents where optimized target engagement and pharmacokinetic behavior are paramount [1] [2].
Beyond its synthetic utility, benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- serves a critical function in pharmaceutical impurity profiling and analytical method development. As an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those containing diaryl urea or aryl ether motifs, this compound may appear as a process-related impurity or degradation product requiring strict analytical control [1] [3]. Its structural complexity—characterized by the presence of multiple functional groups with distinct chemical behaviors—necessitates specialized chromatographic and spectroscopic methods for accurate quantification. Reverse-phase high-performance liquid chromatography (HPLC) methods employing C18 stationary phases and trifluoroacetic acid-modified mobile phases have proven effective in resolving this aniline derivative from structurally related synthetic precursors and API derivatives [3]. Mass spectrometric detection, especially electrospray ionization in positive ion mode, capitalizes on the compound's ionizable amine group, providing sensitive detection limits often reaching low parts-per-million (ppm) levels in API matrices.
The compound's stability profile presents unique challenges for impurity control strategies. While the -SCF₃ group exhibits excellent hydrolytic stability, the electron-deficient aromatic ring renders it susceptible to oxidative degradation under forced conditions, potentially generating sulfoxide or sulfone derivatives that require separate analytical monitoring. Additionally, the presence of the primary aromatic amine necessitates rigorous control of nitrosating agents during manufacturing processes to prevent formation of potentially carcinogenic nitrosamine impurities. These considerations make benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- a benchmark compound for developing stability-indicating methods for modern pharmaceuticals containing the -SCF₃ pharmacophore. Its detection and quantification during API synthesis and storage provide critical quality indicators, ensuring final drug products meet stringent regulatory standards for impurity profiles [1] [5].
Table 3: Pharmaceutical Applications of Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- Derived Compounds
| Therapeutic Area | Structural Role | Biological Activity |
|---|---|---|
| Antiproliferative Agents | Diaryl urea precursors | TOPK inhibition, cell cycle arrest at G1 phase |
| Kinase Inhibitors | Pyridine-thioether conjugates | PI3K inhibition, suppression of Akt activation |
| Antimicrobials | Benzimidazole hybrids | Disruption of microbial cell synthesis |
| Anti-inflammatory Agents | Non-steroidal anti-inflammatory drug hybrids | COX/LOX dual inhibition |
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4